molecular formula C24H23N5O4 B3003180 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105227-78-8

3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3003180
CAS No.: 1105227-78-8
M. Wt: 445.479
InChI Key: RLFUGXWPLCTADK-UHFFFAOYSA-N
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Description

3-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimido[5,4-b]indol-4-one core. This core is substituted at the 3-position with a 2-oxoethyl chain linked to a piperazine ring, which is further functionalized with a benzo[1,3]dioxol-5-ylmethyl group. The benzodioxole moiety contributes to lipophilicity, while the piperazine group may enhance solubility and bioavailability.

Properties

IUPAC Name

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c30-21(13-29-14-25-22-17-3-1-2-4-18(17)26-23(22)24(29)31)28-9-7-27(8-10-28)12-16-5-6-19-20(11-16)33-15-32-19/h1-6,11,14,26H,7-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFUGXWPLCTADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C=NC5=C(C4=O)NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Preliminary studies suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line. This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Biochemical Pathways

It is known that compounds with similar structures can inhibit the nedd8/cullin pathway, which plays a crucial role in protein degradation and cell cycle regulation.

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. This indicates that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell growth and induction of cell death.

Biological Activity

The compound 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex heterocyclic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C21H24N6O5C_{21}H_{24}N_{6}O_{5} and a molecular weight of 440.45 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a piperazine ring and pyrimidine derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its anticancer activity and other biological effects.

Anticancer Activity

  • Cytotoxicity Studies
    • The compound was tested against several human tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one study reported IC50 values of 16.19 µM for HCT-116 and 17.16 µM for MCF-7, demonstrating its potential as an anticancer agent .
  • Mechanisms of Action
    • Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .
    • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in G0/G1 phase arrest, indicating its role in inhibiting cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds featuring the benzo[d][1,3]dioxole structure:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-717.16Apoptosis induction
Compound BHCT-11616.19Cell cycle arrest
DoxorubicinMCF-74.56Standard comparator

These findings suggest that compounds with similar structures may share mechanisms of action, enhancing their potential for development into therapeutic agents.

Additional Biological Activities

Beyond anticancer effects, related compounds have demonstrated various biological activities:

  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects : Studies indicate that certain analogs can reduce inflammation markers in vitro .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspase pathways .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro studies have shown that derivatives with similar structural features possess significant antibacterial effects against both Gram-positive and Gram-negative strains . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Analgesic Effects

Preliminary studies suggest that this compound may exhibit analgesic properties. Compounds with similar frameworks have been evaluated using the acetic acid-induced writhing test in mice, showing promising results comparable to standard analgesics . This suggests potential applications in pain management therapies.

Neuropharmacological Applications

The piperazine component is known for its neuroactive properties, which may lead to applications in treating neurological disorders. Research into related compounds has shown effects on neurotransmitter systems, potentially aiding in conditions like anxiety and depression .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation ,
AntimicrobialEffective against various bacterial strains
AnalgesicReduces pain responses in animal models
NeuropharmacologicalPotential modulation of neurotransmitter systems

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a pyrimidine derivative showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications for enhancing efficacy .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest strong bactericidal activity .
  • Analgesic Testing : In a controlled experiment using the acetic acid-induced writhing model, compounds structurally related to this one exhibited substantial analgesic effects compared to acetylsalicylic acid as a control .

Comparison with Similar Compounds

Pyrimidoindole vs. Pyrido[1,2-a]pyrimidin-4-one

The target compound’s pyrimido[5,4-b]indol-4-one core differs from pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., : 2-(4-benzodioxol-5-ylmethyl-piperazin-1-yl)-3-(thiazolidinone)pyrido[1,2-a]pyrimidin-4-one).

Benzothienopyrimidine Analogues

describes 2-[[4-(benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one. Here, the pyrimidine is fused with a benzothiophene ring instead of indole, which may alter electronic properties and binding affinity due to sulfur’s electronegativity .

Substituent Analysis

Piperazine-Benzodioxole Motif

The piperazine-benzodioxole substituent is conserved in multiple analogues (e.g., ). This group likely improves metabolic stability compared to simpler piperidine derivatives (e.g., : 3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-pyrimidoindol-4-one), as piperazines are less prone to rapid oxidation .

Thiazolidinone vs. Sulfanyl Groups

’s compound includes a thiazolidinone substituent, which introduces hydrogen-bonding capabilities absent in the target molecule’s oxoethyl chain. Conversely, sulfanyl groups in may enhance radical scavenging or metal coordination .

Pharmacological Implications (Inferred)

The benzodioxole moiety may confer selectivity for CNS targets due to blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Target (Inferred)
3-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Target) Pyrimido[5,4-b]indol-4-one Piperazine-benzodioxole, oxoethyl ~504.5 Kinases, CNS receptors
2-[[4-(Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one Benzothieno[2,3-d]pyrimidin-4-one Piperazine-benzodioxole, tetrahydrobenzothiophene ~454.5 Kinases, redox enzymes
3-(4-Nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-pyrimido[5,4-b]indol-4-one () Pyrimido[5,4-b]indol-4-one 4-Nitrophenyl, sulfanyl-oxoethyl-piperidine ~478.5 Nitric oxide synthase
2-(4-Benzodioxol-5-ylmethyl-piperazin-1-yl)-3-(thiazolidinone)pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Piperazine-benzodioxole, thiazolidinone ~536.6 Proteases, kinases

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